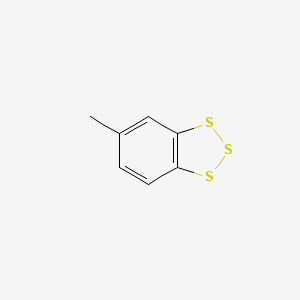
Benzotrithiole, 5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzotrithiole, 5-methyl- is a heterocyclic compound containing a benzene ring fused with a trithiole ring. The molecular formula of Benzotrithiole, 5-methyl- is C7H6S3, and it is characterized by the presence of three sulfur atoms in a five-membered ring attached to a benzene ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzotrithiole, 5-methyl- typically involves the reaction of benzenedithiol with thionyl chloride or selenonyl chloride, followed by reduction with samarium iodide .
Industrial Production Methods: Industrial production methods for Benzotrithiole, 5-methyl- are not well-documented, likely due to the compound’s specialized applications and relatively recent development. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Benzotrithiole, 5-methyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the trithiole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
Benzotrithiole, 5-methyl- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Benzotrithiole, 5-methyl- involves its interaction with molecular targets through various non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions enable the compound to bind with enzymes and receptors, potentially modulating their activity and leading to various biological effects . The specific pathways involved depend on the particular application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Benzotriazole: A structurally related compound with a triazole ring instead of a trithiole ring.
Benzothiazole: Contains a thiazole ring and is used in the synthesis of dyes, drugs, and rubber accelerators.
Benzotetrathiin: Another benzopolychalcogenide with a six-membered ring containing four sulfur atoms.
Uniqueness: Benzotrithiole, 5-methyl- is unique due to its three sulfur atoms in a five-membered ring, which imparts distinct chemical properties and reactivity compared to other benzopolychalcogenides .
Eigenschaften
CAS-Nummer |
494221-08-8 |
|---|---|
Molekularformel |
C7H6S3 |
Molekulargewicht |
186.3 g/mol |
IUPAC-Name |
5-methyl-1,2,3-benzotrithiole |
InChI |
InChI=1S/C7H6S3/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3 |
InChI-Schlüssel |
OVKJTCPVSLJQHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SSS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















